3-Aminopicolinic acid hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminopyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,7H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQQISNLIGXEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Aminopicolinic acid hydrochloride molecular structure
Title: Structural Dynamics and Synthetic Utility of 3-Aminopicolinic Acid Hydrochloride: A Technical Guide for Medicinal Chemistry Applications
Abstract
3-Aminopicolinic acid hydrochloride (3-AP[1]·HCl) represents a critical "privileged scaffold" in modern drug discovery, particularly in the synthesis of fused heteroaromatic systems (e.g., pyrido[2,3-d]pyrimidines) and as a bioisostere in tryptophan metabolism modulation.[1] This guide provides a comprehensive technical analysis of the molecule’s structural attributes, validated synthetic protocols, and spectroscopic signatures, designed to support researchers in optimizing lead generation and ligand design.
Molecular Architecture & Physicochemical Properties
The efficacy of 3-aminopicolinic acid hydrochloride as a synthon stems from its high functional density.[1] The molecule features a pyridine core substituted with orthogonal reactive groups: a carboxylic acid at the C2 position and a primary amine at the C3 position.[1]
Identification Data
| Property | Specification |
| IUPAC Name | 3-Amino-2-pyridinecarboxylic acid hydrochloride |
| CAS Number (HCl) | 1588441-17-1 |
| CAS Number (Free Acid) | 1462-86-8 |
| Molecular Formula | C₆H₆N₂O₂[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 174.58 g/mol |
| Solubility | High in H₂O, DMSO; Low in EtOH, DCM |
Structural Dynamics & Protonation Site
Understanding the salt form is crucial for solubility and binding affinity.[1]
-
Free Base: In its neutral form, the molecule often exists as a zwitterion, where the carboxylic acid proton transfers to the pyridine nitrogen (pKa ~5.2), not the exocyclic amine (pKa ~3.0).
-
Hydrochloride Salt: Upon treatment with HCl, the pyridine nitrogen is fully protonated.[1] The exocyclic 3-amino group remains largely unprotonated due to the electron-withdrawing effect of the ring and the ortho-carboxyl group, though it participates in strong intramolecular hydrogen bonding with the carbonyl oxygen.[1]
Key Structural Feature: The ortho positioning of the amino and carboxyl groups creates a "pseudo-ring" via hydrogen bonding, mimicking the transition state of enzyme-substrate complexes in tryptophan metabolism (specifically kynureninase).[1]
Spectroscopic Characterization (Validation)
To validate the identity of 3-AP·HCl, researchers should rely on the following spectroscopic fingerprints.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Standard for polar salts)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Insight |
| COOH | 13.0 - 14.0 | Broad Singlet | - | Deshielded acidic proton; often broadened by exchange.[1] |
| Pyridine H-6 | 7.95 - 8.05 | Doublet of Doublets | J = 4.5, 1.5 | Most deshielded ring proton due to proximity to N+.[1] |
| Pyridine H-4 | 7.50 - 7.60 | Doublet of Doublets | J = 8.2, 1.5 | Ortho to the amine; shielded relative to H-6.[1] |
| Pyridine H-5 | 7.30 - 7.40 | Doublet of Doublets | J = 8.2, 4.5 | Meta to N+; standard aromatic shift.[1] |
| NH₂ (Amine) | 6.50 - 8.00 | Broad | - | Chemical shift varies significantly with concentration and water content.[1] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode
-
Observed Ion: [M+H]⁺ = 139.05 m/z (Corresponds to the free base cation).[1]
-
Fragment: Loss of CO₂ (M-44) is common, resulting in a peak at ~95 m/z (3-aminopyridine radical).[1]
Synthetic Methodology: The Hofmann Rearrangement Route
While 3-AP·HCl is commercially available, in-house synthesis is often required to introduce isotopic labels or specific derivatives.[1] The most robust route utilizes the Hofmann rearrangement of quinolinic acid imide.[1]
Reaction Scheme
Figure 1: Synthetic pathway via Hofmann rearrangement of quinolinimide.
Step-by-Step Protocol
Objective: Synthesis of 3-Aminopicolinic Acid HCl from Quinolinimide.
-
Reagent Prep: Dissolve quinolinimide (10 mmol) in 10% NaOH (25 mL) at 0°C.
-
Hypochlorite Addition: Slowly add sodium hypochlorite solution (10-12% active chlorine, 1.1 eq) dropwise.[1] Maintain temperature <5°C to prevent side reactions.
-
Rearrangement: Stir for 30 mins at 0°C, then heat rapidly to 80°C for 45 mins. The solution will darken slightly.
-
Acidification: Cool to room temperature. Adjust pH to ~3.0 using concentrated HCl.[1] The free acid may precipitate.[1]
-
Salt Formation: Evaporate to dryness or extract the free acid (difficult due to water solubility).[1] The preferred method is to dissolve the crude solid in minimum hot concentrated HCl and cool slowly to 4°C.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1). 3-AP·HCl forms distinct needles.[1]
Critical Control Point: Temperature control during hypochlorite addition is vital. Exceeding 5°C prematurely promotes ring chlorination rather than rearrangement.[1]
Applications in Drug Discovery
3-AP·HCl is not merely a building block; it is a pharmacophore element.[1]
Ligand Design & Chelation
The N-N-O motif (Pyridine N, Amine N, Carboxyl O) allows 3-AP to act as a bidentate or tridentate ligand.[1] In metalloenzyme inhibitors, this motif can chelate active site metal ions (e.g., Zn²⁺, Fe²⁺).
Biological Pathway Modulation
-
Tryptophan Metabolism: 3-AP is a structural analog of 3-hydroxyanthranilic acid.[1] It acts as an inhibitor of PEPCK (Phosphoenolpyruvate carboxykinase) and interferes with the kynurenine pathway [1].[1]
-
Kinase Inhibitors: The scaffold is frequently cyclized to form 1,8-naphthyridines, which are potent kinase inhibitors utilized in oncology [2].[1]
Logical Workflow for Scaffold Utilization
Figure 2: Strategic utilization of the 3-AP scaffold in medicinal chemistry.
Handling and Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator.[1] Exposure to moisture leads to "clumping" and complicates precise stoichiometry in reactions.[1]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which can attack the amine.[1]
-
Safety: Irritant to eyes and respiratory system.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
References
-
Effect of 3-aminopicolinic acid on renal ammoniagenesis in the rat. Biochemical Pharmacology. [Link][1][7]
-
Tryptophan metabolism: From physiological functions to key roles and therapeutic targets. Molecular Medicine Reports. [Link][1]
-
Structure and properties of 3-aminopicolinic acid derivatives. PubChem Compound Summary. [Link]
Sources
3-Aminopicolinic acid hydrochloride spectroscopic data (NMR, IR, MS)
The observation of the molecular ion at m/z 138 (EI) or the protonated molecule at m/z 139 (ESI) provides definitive confirmation of the compound's molecular formula. The characteristic loss of CO₂ (44 Da) from the molecular ion is a classic fragmentation pathway for carboxylic acids, further validating the structure. [5]
Conclusion
The collective spectroscopic data provides a self-validating confirmation of the structure of 3-aminopicolinic acid hydrochloride. ¹H and ¹³C NMR define the carbon-hydrogen framework of the substituted pyridine ring. IR spectroscopy confirms the presence of the key carboxylic acid and ammonium functional groups. Finally, mass spectrometry verifies the molecular weight and shows predictable fragmentation patterns. This comprehensive analysis serves as a reliable reference for researchers engaged in the synthesis and application of this important chemical intermediate.
References
-
PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-AMINOPICOLINIC ACID. Retrieved from [Link]
Technical Guide: Safety and Handling of 3-Aminopicolinic Acid Hydrochloride
[1]
Executive Summary & Chemical Identity
3-Aminopicolinic acid hydrochloride is a critical heterocyclic building block used in the synthesis of PARP inhibitors, NSD2 inhibitors, and transition metal ligands for catalysis. While the free acid (CAS 1462-86-8) is widely cataloged, the hydrochloride salt form is frequently generated in situ or isolated to improve solubility and stability during intermediate storage.[1]
This guide addresses the specific handling requirements of the hydrochloride salt , distinguishing its properties (increased acidity, hygroscopicity, and corrosivity) from the neutral free acid.[1]
Chemical Profile
| Property | Detail |
| Chemical Name | 3-Aminopyridine-2-carboxylic acid hydrochloride |
| Parent CAS (Free Acid) | |
| Molecular Formula | C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | ~174.58 g/mol (Salt) / 138.12 g/mol (Free Acid) |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Highly soluble in water, DMSO, Methanol; sparingly soluble in non-polar organics.[1] |
| Acidity (pKa) | The HCl salt is strongly acidic in aqueous solution (pH < 2 at 10 g/L).[1] |
Hazard Identification & Toxicology (GHS)
The hydrochloride salt presents a dual hazard profile: the pharmacological activity of the aminopyridine core and the corrosive nature of the hydrochloride counterion.[1]
GHS Classification (Aggregated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat.[1] 1B / 2 | H314: Causes severe skin burns and eye damage (Salt specific).[1] |
| Acute Toxicity (Oral) | Cat.[1] 4 | H302: Harmful if swallowed.[1] |
| Sensitization (Skin) | Cat.[1] 1 | H317: May cause an allergic skin reaction.[1] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |
Critical Safety Insight: Unlike the free acid, the hydrochloride salt is hygroscopic and deliquescent .[1] Upon exposure to atmospheric moisture, it can form a corrosive acidic film on surfaces/gloves, leading to delayed chemical burns.[1]
Storage & Stability Protocols
The "Dry-Chain" Mandate: The primary degradation pathway for 3-Aminopicolinic acid derivatives is oxidative decarboxylation, accelerated by moisture and light.[1]
-
Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1]
-
Container: Amber glass vials with PTFE-lined caps. Parafilm sealing is insufficient; use desiccated secondary containment.[1]
-
Hygroscopicity Management: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.[1]
Emergency Response Architecture
The following decision tree outlines the immediate response to exposure or spills.
Caption: Immediate response logic for 3-Aminopicolinic acid HCl incidents. Note the neutralization step for spills.
Experimental Application: Amide Coupling
Context: The 3-amino group is electronically deactivated by the pyridine ring and sterically hindered by the adjacent carboxylic acid.[1] The hydrochloride salt requires an initial neutralization step (base wash) to liberate the nucleophilic amine or carboxylic acid for coupling.[1]
Protocol: HATU-Mediated Amide Coupling Objective: Coupling 3-Aminopicolinic acid (Acid moiety) with a primary amine.[1]
Reagents
-
Substrate: 3-Aminopicolinic acid HCl (1.0 equiv)
-
Amine Partner: Primary amine (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology
-
Neutralization & Activation:
-
Coupling:
-
Quench & Workup:
Reaction Logic Diagram
Caption: Activation pathway for the HCl salt form. Failure to add sufficient base (Step 2) results in stalled activation.[1]
References
-
PubChem. 3-Aminopicolinic acid (Compound Summary). National Library of Medicine.[1] Accessed 2024.[1][4][12] Link[1]
-
Fisher Scientific. Safety Data Sheet: 3-Aminopicolinic acid.[1]Link[1]
-
Gavit, A. V., et al. Process optimization for acid-amine coupling: a catalytic approach.[1] Current Chemistry Letters, 2023.[1] Link
-
BenchChem. Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (Adapted for general aminopicolinic scaffolds).[1] Link
-
Sigma-Aldrich. Product Specification: 3-Aminopicolinic acid.[1][2]Link[1]
Sources
- 1. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-pyridinecarboxylic acid | 1462-86-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. growingscience.com [growingscience.com]
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- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide synthesis by acylation [organic-chemistry.org]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Aminopicolinic Acid (3-APA) via n-Butanol Esterification
Abstract & Core Challenge
3-Aminopicolinic acid (3-APA) is a critical intermediate in the tryptophan-kynurenine metabolic pathway and a structural impurity in the synthesis of pyridine-based pharmaceuticals.[1] Its analysis is historically challenging due to its zwitterionic nature and high polarity (logP ~ 0.6), which result in:
-
Poor Retention: Near-void volume elution on standard C18 columns.
-
Ion Suppression: Co-elution with inorganic salts and polar matrix components.[1]
-
Peak Tailing: Secondary interactions between the pyridine nitrogen and residual silanols.[1]
This protocol details a chemical derivatization strategy using n-butanol/HCl to convert 3-APA into its butyl ester.[1] This modification increases hydrophobicity, enabling robust retention on Reversed-Phase (RP) chromatography and significantly enhancing electrospray ionization (ESI) efficiency.[1]
Chemical Mechanism
The protocol utilizes acid-catalyzed Fischer esterification.[1] The carboxyl group of 3-APA reacts with n-butanol in the presence of HCl (catalyst) to form 3-aminopicolinic acid butyl ester.[1]
Key Advantages:
-
Hydrophobicity Shift: The butyl group (+C₄H₉) adds significant non-polar character, shifting retention from <1 min to >5 mins on C18.[1]
-
Improved Ionization: The esterified molecule is less zwitterionic in the acidic mobile phase, promoting the formation of the [M+H]⁺ ion.
Diagram 1: Reaction Scheme
Figure 1: Acid-catalyzed conversion of 3-APA to its butyl ester form.
Materials & Reagents
-
Analyte: 3-Aminopicolinic acid hydrochloride (Sigma/Aldrich or equivalent).[1]
-
Internal Standard (IS): 3-Aminopicolinic acid-d3 (or isotopic analog of picolinic acid).[1]
-
Derivatization Reagent: 3N HCl in n-Butanol.[1]
-
Preparation: Slowly add 10 mL of Acetyl Chloride to 50 mL of ice-cold n-Butanol. Caution: Highly exothermic.[1] Prepare in a fume hood.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).[1]
Step-by-Step Protocol
Phase A: Sample Preparation (Biological Fluid/Plasma)
Rationale: Protein precipitation is required before derivatization to prevent column fouling and interference.[1]
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL).
-
Precipitate: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1). Vortex for 30s.
-
Centrifuge: Spin at 12,000 x g for 10 min at 4°C.
-
Transfer: Move 200 µL of the supernatant to a clean glass vial.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Note: Complete dryness is critical; residual water inhibits esterification.[1]
Phase B: Derivatization
Rationale: The Fischer esterification is an equilibrium reaction.[1] Excess alcohol and heat drive it to completion.[1]
-
Add Reagent: Add 100 µL of 3N HCl in n-Butanol to the dried residue.
-
Seal: Cap the vial tightly (Teflon-lined cap) to prevent evaporation of HCl.
-
Incubate: Heat at 65°C for 20 minutes .
-
Optimization Note: Temperatures >70°C may degrade the amine; <50°C results in incomplete conversion.[1]
-
-
Dry: Remove the cap and evaporate the reagent to dryness under Nitrogen at 50°C.
-
Reconstitute: Dissolve the residue in 100 µL of Mobile Phase Initial (95% Water / 5% ACN + 0.1% FA).
-
Clarify: Centrifuge (2 min) or filter (0.2 µm PTFE) if particulates are visible.[1]
Diagram 2: Analytical Workflow
Figure 2: End-to-end workflow from biological sample to LC-MS injection.[1][2]
LC-MS/MS Conditions
Chromatography (HPLC/UHPLC)[1][2][3]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive Mode ([M+H]⁺).
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.[1]
MRM Transitions Table:
| Analyte | Derivative MW | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
| 3-APA Butyl Ester | 194.2 | 195.2 | 139.1 | 20 | Quant (Loss of Butene) |
| 195.2 | 121.1 | 35 | Qual (Loss of Butanol) | ||
| IS (d3-Ester) | 197.2 | 198.2 | 142.1 | 20 | Quant |
Note: The primary transition (195 -> 139) corresponds to the loss of the butyl chain as butene (neutral loss of 56 Da), reforming the protonated acid. This is a highly specific and intense transition characteristic of butyl esters.
Validation & Troubleshooting
Linearity & Limit of Quantitation (LOQ)
-
Linear Range: Typically 5 ng/mL to 5000 ng/mL (R² > 0.995).[1]
-
LOD: ~0.5 - 1.0 ng/mL (depending on MS sensitivity).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Derivatization Yield | Residual water in sample.[1] | Ensure evaporation step is complete.[1] Water hydrolyzes the reagent.[1] |
| Variable Retention Times | pH fluctuation in mobile phase.[1] | Ensure 0.1% Formic Acid is fresh.[1] The amine is pH-sensitive.[1] |
| Corrosion of Equipment | Excess HCl in injection.[1] | Ensure the "Dry 2" step completely removes the HCl/Butanol reagent before reconstitution.[1] |
| Peak Splitting | Solvent mismatch.[1] | Reconstitute sample in starting mobile phase (5% ACN), not 100% ACN. |
References
-
Taranenko, N. I., et al. (1994).[1] "3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers." Rapid Communications in Mass Spectrometry, 8(12), 1001-1006.[1] Link
-
Tömösi, F., et al. (2020).[1][2] "A validated UHPLC-MS method for tryptophan metabolites." Journal of Pharmaceutical and Biomedical Analysis, 185, 113246.[2] (Describes n-butanol protocol for kynurenine pathway). Link[1][2]
-
Sadilkova, K., et al. (2009).[1] "Rapid analysis of amino acids and acylcarnitines in dried blood spots by tandem mass spectrometry." Journal of Inherited Metabolic Disease. (Foundational butanol-HCl derivatization method).[1]
-
Fuertig, R., et al. (2016).[1][4] "LC-MS/MS-based metabolomics reveals tryptophan metabolism regulation."[1] Frontiers in Pharmacology. Link
Sources
- 1. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molnar-institute.com [molnar-institute.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Combining Metabolomics and Interpretable Machine Learning to Reveal Plasma Metabolic Profiling and Biological Correlates of Alcohol-Dependent Inpatients: What About Tryptophan Metabolism Regulation? [frontiersin.org]
Application Notes and Protocols: 3-Aminopicolinic Acid Hydrochloride in Material Science Research
Introduction: The Versatility of 3-Aminopicolinic Acid in Advanced Materials
3-Aminopicolinic acid (3-APA), and its hydrochloride salt, is a pyridine-based bifunctional molecule that has emerged as a compound of significant interest in various domains of material science.[1] Its structure, featuring both a carboxylic acid group and an amino group on a pyridine ring, imparts unique properties that make it a valuable tool for researchers. The aromatic pyridine ring provides a rigid scaffold and potential for π-π stacking interactions, while the amino and carboxylic acid moieties offer versatile coordination sites for metal ions and opportunities for hydrogen bonding.[1]
These structural features are central to its two primary applications in material science: as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as a versatile organic ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). This guide provides detailed application notes and protocols for these two key areas of research, offering both practical, step-by-step instructions and the scientific rationale behind the experimental choices.
I. 3-Aminopicolinic Acid as a High-Performance MALDI Matrix
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that enables the mass analysis of large biomolecules and synthetic polymers with high sensitivity. The choice of the matrix is critical for a successful MALDI experiment, as it must co-crystallize with the analyte and efficiently absorb energy from the laser to promote desorption and ionization of the analyte molecules.
3-Aminopicolinic acid has been demonstrated to be a highly effective matrix for the analysis of both nucleic acids and proteins.[2][3] Its utility stems from its strong absorption in the UV range, which is compatible with the nitrogen lasers typically used in MALDI instruments, and its ability to facilitate the gentle ionization of large, fragile molecules.
Causality Behind Experimental Choices: Why 3-APA is an Effective MALDI Matrix
The effectiveness of 3-APA as a MALDI matrix can be attributed to several key factors:
-
UV Absorption: The pyridine ring in 3-APA provides a chromophore that strongly absorbs at the 337 nm wavelength of a nitrogen laser, a common laser source in MALDI instruments. This efficient energy absorption is the primary step in the desorption and ionization process.
-
Proton Donation: The carboxylic acid group of 3-APA can act as a proton source, facilitating the ionization of the analyte molecules through protonation, leading to the formation of [M+H]⁺ ions.
-
Co-crystallization: 3-APA has the ability to form a fine, homogeneous crystalline lattice that incorporates the analyte molecules. This co-crystallization is crucial for the efficient transfer of energy from the matrix to the analyte, leading to successful desorption and ionization.
-
Reduced Fragmentation: Compared to some other matrices, 3-APA can lead to reduced fragmentation of labile molecules like oligonucleotides, allowing for the detection of intact molecular ions.[4]
Experimental Workflow for MALDI-TOF MS using 3-APA Matrix
Protocol 1: 3-APA as a MALDI Matrix for Nucleic Acid Analysis
This protocol is optimized for the analysis of oligonucleotides and DNA fragments.
1. Reagent Preparation:
-
3-APA Matrix Solution: Prepare a saturated solution of 3-Aminopicolinic acid (or its hydrochloride salt) in a 1:1 (v/v) mixture of acetonitrile and deionized water. Vortex thoroughly to ensure saturation.
-
Analyte Solution: Dissolve the purified nucleic acid sample in deionized water to a final concentration of 1-10 pmol/µL.
2. Sample Preparation (Dried-Droplet Method):
-
On a clean MALDI target plate, spot 1 µL of the 3-APA matrix solution.
-
Immediately add 1 µL of the analyte solution to the matrix droplet.
-
Gently mix the droplet by pipetting up and down a few times.
-
Allow the spot to air-dry completely at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized matrix and analyte.
3. MALDI-TOF MS Analysis:
-
Instrument: A time-of-flight mass spectrometer equipped with a nitrogen laser (337 nm).
-
Mode: Linear, negative-ion mode is typically preferred for nucleic acid analysis.
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio, to minimize fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the nucleic acid.
Protocol 2: 3-APA as a MALDI Matrix for Protein Analysis
This protocol is suitable for the analysis of peptides and proteins.
1. Reagent Preparation:
-
3-APA Matrix Solution: Prepare a saturated solution of 3-Aminopicolinic acid (or its hydrochloride salt) in a solvent mixture of acetonitrile, deionized water, and trifluoroacetic acid (TFA) at a ratio of 50:50:0.1 (v/v/v). The addition of TFA helps to denature the protein and improve ionization.
-
Analyte Solution: Dissolve the protein sample in a suitable buffer (e.g., 0.1% TFA in water) to a final concentration of 1-10 pmol/µL.
2. Sample Preparation (Dried-Droplet Method):
-
Mix the 3-APA matrix solution and the protein analyte solution in a 1:1 ratio in a separate microcentrifuge tube.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
3. MALDI-TOF MS Analysis:
-
Instrument: A time-of-flight mass spectrometer with a nitrogen laser (337 nm).
-
Mode: Linear, positive-ion mode is typically used for protein analysis.
-
Laser Fluence: Adjust the laser power to the threshold required for ion detection to obtain optimal resolution and signal intensity.
-
Mass Range: Select a mass range appropriate for the molecular weight of the protein of interest.
| Parameter | Nucleic Acid Analysis | Protein Analysis |
| 3-APA Matrix Solvent | Acetonitrile:Water (1:1, v/v) | Acetonitrile:Water:TFA (50:50:0.1, v/v/v) |
| Analyte Solvent | Deionized Water | 0.1% TFA in Water |
| Analyte Concentration | 1-10 pmol/µL | 1-10 pmol/µL |
| Matrix:Analyte Ratio | 1:1 (on-plate mixing) | 1:1 (pre-mixing) |
| Ionization Mode | Negative | Positive |
| Typical Analytes | Oligonucleotides, DNA fragments | Peptides, Proteins |
II. 3-Aminopicolinic Acid as a Ligand in the Synthesis of Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, catalytic activity, and magnetic and optical properties, are highly dependent on the choice of the metal ion and the organic ligand.
3-Aminopicolinic acid is an excellent candidate as a ligand for the synthesis of coordination polymers due to its ability to act as a bridging ligand, connecting multiple metal centers. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), while the pyridine nitrogen and the amino group can also participate in coordination, leading to the formation of diverse and complex structures.[1]
Causality Behind Experimental Choices: Why 3-APA is a Versatile Ligand
-
Multiple Coordination Sites: The presence of the carboxylic acid, pyridine nitrogen, and amino group provides multiple potential binding sites for metal ions, allowing for the formation of stable and intricate coordination networks.
-
Bridging Capability: The geometry of 3-APA allows it to bridge two or more metal centers, which is a fundamental requirement for the formation of extended polymeric structures.
-
Hydrogen Bonding: The amino group and the uncoordinated oxygen atom of the carboxylate group can participate in hydrogen bonding, which can play a crucial role in directing the self-assembly process and stabilizing the final structure.
-
Tunable Properties: By varying the metal ion, the reaction conditions (e.g., temperature, solvent, pH), and by functionalizing the 3-APA molecule, the properties of the resulting coordination polymer can be tuned for specific applications.
Experimental Workflow for Hydrothermal Synthesis of a Coordination Polymer
Protocol 3: Hydrothermal Synthesis of a [Metal-(3-APA)] Coordination Polymer
This protocol provides a general method for the synthesis of a coordination polymer using 3-Aminopicolinic acid hydrochloride and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or Co(NO₃)₂·6H₂O). The specific conditions may need to be optimized for different metal ions.
1. Reagents and Materials:
-
3-Aminopicolinic acid hydrochloride
-
Divalent metal nitrate hydrate (e.g., Zn(NO₃)₂·6H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
2. Synthesis Procedure:
-
In a small beaker, dissolve 0.1 mmol of the divalent metal nitrate hydrate in 5 mL of deionized water.
-
In a separate beaker, dissolve 0.1 mmol of 3-Aminopicolinic acid hydrochloride in 5 mL of deionized water. A small amount of a suitable base (e.g., NaOH solution) may be added dropwise to deprotonate the carboxylic acid and facilitate dissolution and coordination.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 120-180 °C for 24-72 hours. The optimal temperature and time will depend on the specific metal-ligand system.
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals with deionized water and then with a small amount of ethanol.
-
Dry the product in a desiccator.
3. Characterization:
The resulting crystalline material can be characterized by various techniques, including:
-
Single-crystal X-ray diffraction: To determine the crystal structure and connectivity of the coordination polymer.
-
Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric analysis (TGA): To assess the thermal stability of the material.
-
Infrared (IR) spectroscopy: To confirm the coordination of the ligand to the metal ion.
| Parameter | Typical Range | Rationale |
| Metal:Ligand Molar Ratio | 1:1 to 1:2 | Influences the stoichiometry and dimensionality of the resulting framework. |
| Solvent | Water, DMF, Ethanol, or mixtures | Affects the solubility of the reactants and can influence the final crystal structure. |
| Temperature | 120 - 180 °C | Provides the energy required for crystal nucleation and growth. |
| Reaction Time | 24 - 72 hours | Allows for the slow growth of well-defined crystals. |
| pH | Adjusted with base | Controls the deprotonation state of the carboxylic acid, which is crucial for coordination. |
Conclusion
3-Aminopicolinic acid hydrochloride is a versatile and valuable compound in material science research. Its application as a MALDI matrix provides a reliable method for the mass spectrometric analysis of large biomolecules, while its use as an organic ligand opens up possibilities for the design and synthesis of novel coordination polymers with tunable properties and potential applications in catalysis, gas storage, and sensing. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore and expand upon the use of this fascinating molecule in their own work.
References
-
Taranenko, N. I., Tang, K., Allman, S. L., Ch'ang, L. Y., & Chen, C. H. (1994). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. Rapid Communications in Mass Spectrometry, 8(12), 1001–1006. [Link]
-
Taranenko, N. I., Tang, K., Allman, S. L., & Chen, C. H. (1995). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry, 9(9), 837-841. [Link]
-
PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Butova, V. V., et al. (2016). Metal-organic frameworks: a new class of promising catalysts for the synthesis of fine chemicals. Russian Chemical Reviews, 85(3), 255-288. [Link]
-
Chalati, T., et al. (2011). A new avenue for the synthesis of metal-organic frameworks: microwave-assisted synthesis. Journal of Materials Chemistry, 21(8), 2583-2591. [Link]
-
Ghani, M., et al. (2017). Automated flow-through solid-phase extraction using mixed-matrix disks made from metal-organic frameworks for the determination of environmental pollutants. Analytical Chemistry, 89(17), 9329-9336. [Link]
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-377. [Link]
-
Ni, Z., & Masel, R. I. (2006). Rapid production of metal-organic frameworks via microwave-assisted solvothermal synthesis. Journal of the American Chemical Society, 128(38), 12394-12395. [Link]
-
Raptopoulou, C. P. (2021). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Materials, 14(11), 3153. [Link]
-
Rubio-Martinez, M., et al. (2017). New synthetic routes towards the commercialization of metal-organic frameworks. Chemical Society Reviews, 46(11), 3453-3480. [Link]
-
Sumida, K., et al. (2012). Carbon dioxide capture in metal-organic frameworks. Chemical reviews, 112(2), 724-781. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Aminopicolinic Acid HCl Derivatization
Topic: High-Efficiency Derivatization Protocols for GC-MS Analysis Molecule: 3-Aminopicolinic Acid Hydrochloride (3-APA HCl) Cas No: 1462-86-8 (Free acid) / 72762-00-6 (HCl salt)[1]
Part 1: The Technical Challenge (Executive Summary)
Derivatizing 3-aminopicolinic acid hydrochloride presents a "perfect storm" of chemical challenges for the analyst. Unlike simple aliphatic amino acids, 3-APA presents three distinct barriers to efficient derivatization:
-
The "Salt" Trap: The hydrochloride (HCl) counter-ion is not inert. It protonates the amine (rendering it non-nucleophilic) and, if not neutralized, consumes silylation reagents to form trimethylsilyl chloride (TMS-Cl), effectively lowering the reagent concentration below the critical threshold.[1]
-
Ortho-Steric Hindrance: The amine at position 3 is immediately adjacent to the carboxylic acid at position 2. This creates significant steric bulk, slowing down the reaction kinetics for bulky derivatization groups (like TMS).
-
Amphoteric Solubility: As a zwitterion (in free base form) or salt, it is insoluble in non-polar GC solvents (Hexane, DCM), necessitating polar reaction media that can interfere with certain reagents.[1]
This guide provides the Optimized One-Pot Silylation Protocol , designed to overcome these barriers using a specific base-catalyzed mechanism.
Part 2: Optimized Experimental Protocols
Protocol A: High-Efficiency One-Pot Silylation (Recommended)
Objective: Simultaneous derivatization of the carboxyl (esterification) and amine (N-silylation) groups for GC-MS. Mechanism: Base-catalyzed nucleophilic substitution using BSTFA.
Reagents Required:
-
Reagent A: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[2] Note: The TMCS catalyst is non-negotiable due to the steric hindrance of the 3-amino group.
-
Solvent/Base: Anhydrous Pyridine (99.8%+).
-
Internal Standard: Norleucine or similar (optional).
Step-by-Step Methodology:
-
Dehydration (Critical): Weigh 1–5 mg of 3-APA HCl into a crimp-top reaction vial. If the sample was stored in a fridge, allow it to reach room temperature before opening to prevent condensation. Moisture is the #1 cause of failure.
-
Solubilization & Neutralization: Add 200 µL of Anhydrous Pyridine .
-
Technical Insight: Vortex for 1 minute. The pyridine acts as an acid scavenger, neutralizing the HCl salt and liberating the free amine base (
).[1]
-
-
Reagent Addition: Add 300 µL of BSTFA + 1% TMCS .
-
Ratio Rule: Maintain a minimum 50:1 molar excess of reagent to analyte to drive the equilibrium forward.
-
-
Thermal Activation: Cap the vial tightly. Incubate at 75°C for 45 minutes .
-
Why Heat? The ortho-amino group is sterically hindered. Room temperature silylation will result in "double peaks" (mono- vs. di-derivatives).[1] Heat forces the reaction to completion (Di-TMS derivative).
-
-
Analysis: Cool to room temperature. Inject 1 µL directly into GC-MS (Split 10:1 or 20:1 depending on concentration).
Protocol B: Two-Step Methylation (For Stability Focus)
Objective: Creating a highly stable methyl ester, followed by amine protection.[1] Use this if TMS esters prove unstable in your specific matrix.
-
Esterification: Add 500 µL BF3-Methanol (14%) to 5 mg sample. Heat at 90°C for 60 mins.
-
Extraction: Add 1 mL Hexane and 1 mL Saturated NaHCO3 (to neutralize). Vortex and centrifuge. Collect the top Hexane layer.
-
Amine Capping (Optional but Recommended): Evaporate hexane. Reconstitute in 100 µL BSTFA and heat at 60°C for 20 mins to silylate the amine.
Part 3: Troubleshooting & Diagnostics[1]
Diagnostic Flowchart
The following diagram illustrates the decision logic for troubleshooting low efficiency or irregular peak shapes.
Caption: Logic flow for diagnosing derivatization failures. Blue nodes indicate actionable solutions.
Common Issues & Solutions Table
| Symptom | Probable Cause | Technical Solution |
| "Ghost" Peaks / Tailing | Free amine adsorption | The ortho-amine was not derivatized.[1] Ensure TMCS (1-5%) is present in the BSTFA. Pure BSTFA is often too weak for hindered amines [1]. |
| White Precipitate | Ammonium Chloride formation | This is normal when Pyridine neutralizes HCl ( |
| Low Response | Moisture Contamination | BSTFA hydrolyzes instantly with water. If the 3-APA HCl is hygroscopic (it is), dry it in a vacuum desiccator over |
| Column Bleed High | Excess Reagent | While excess reagent is needed for reaction, it damages the column. Do not evaporate the reaction mixture (TMS derivatives are volatile!). Instead, use a higher split ratio or dilute with anhydrous toluene.[1] |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use MSTFA instead of BSTFA? A: Yes. MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) is actually more volatile than BSTFA, which can help separate the solvent peak from the early eluting peaks.[1] However, BSTFA is generally more robust for hindered amines.[1] If using MSTFA, the addition of 1% TMCS is still mandatory for 3-APA [3].
Q: Why is Pyridine strictly required? Can I use Acetonitrile? A: For the hydrochloride salt, Pyridine is required. Acetonitrile is a polar aprotic solvent but it is not a base. It cannot neutralize the HCl proton. If you use Acetonitrile, the HCl will protonate the amine (keeping it unreactive) and react with BSTFA to form TMS-Cl. You must use a base scavenger. If you dislike Pyridine, use Imidazole (though it is harder to remove) or Triethylamine (though it can cause precipitation issues) [4].
Q: My derivative degrades overnight. Why? A: TMS esters are hydrolytically unstable.[3] If your septa are pierced or the lab is humid, moisture enters the vial.
-
Fix: Analyze immediately.
-
Fix: If storage is needed, use the Protocol B (BF3-MeOH) method to form the Methyl Ester, which is stable for weeks, then silylate the amine just before analysis.[1]
Q: What is the expected Mass Spectrum for the Di-TMS derivative? A:
-
Molecular Weight: 282 amu (Parent 138 + 2x TMS groups [144] - 2x H [2]).
-
Key Ions: Look for m/z 267 (M-15, loss of methyl from Si) and m/z 73 (TMS group). If you see m/z 210 , you only have the Mono-TMS derivative (likely the ester, with free amine).[1]
References
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] Retrieved from [Link]
-
Sobolevsky, T. G., et al. (2003).[1] Silylation of organic compounds for GC-MS analysis. Reviews in Analytical Chemistry. Retrieved from [Link]
Sources
Common side reactions with 3-Aminopicolinic acid hydrochloride
Welcome to the technical support center for 3-Aminopicolinic acid hydrochloride (3-APA HCl). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging building block. As a bifunctional molecule containing both a nucleophilic amine and a carboxylic acid on an electron-rich pyridine ring, 3-APA HCl presents unique reactivity challenges. This document provides in-depth, field-proven insights into its common side reactions and offers robust troubleshooting strategies to ensure the success of your experiments.
Core Principles: Understanding the Reactivity of 3-APA HCl
Before troubleshooting, it is crucial to understand the inherent chemical properties of 3-Aminopicolinic acid hydrochloride that govern its behavior in reactions.
-
The Hydrochloride Salt: The commercially available form is the hydrochloride salt. In this state, the 3-amino group is protonated (–NH₃⁺), rendering it non-nucleophilic and unreactive in typical coupling reactions. Neutralization with a base is a mandatory first step to liberate the free amine for any subsequent nucleophilic attack.
-
Bifunctionality and Self-Coupling: 3-APA possesses a nucleophilic amine and an electrophilic carboxylic acid (once activated). This duality is the primary cause of the most common side reaction: self-coupling or polymerization . If the carboxylic acid of one molecule is activated while the amine of another is free, they can react to form dimers, oligomers, or insoluble polymeric material.
-
Thermal Instability and Decarboxylation: Picolinic acids, particularly those bearing electron-donating groups like an amino substituent, are susceptible to thermal decarboxylation (loss of CO₂). This side reaction is often accelerated by heat and certain pH conditions, leading to the formation of 3-aminopyridine as a significant, non-polar byproduct.[1]
-
Electron-Rich Pyridine Ring: The amino group activates the pyridine ring, making it susceptible to electrophilic attack. This is particularly relevant when using harsh activating agents for the carboxylic acid, such as thionyl chloride, which can lead to unwanted ring chlorination.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction has low or no yield of the desired product, and my starting material is mostly unreacted.
This is the most frequent issue and almost always points to improper activation of the amine.
Immediate Checks & Solutions:
-
Insufficient Base: The primary cause is the failure to liberate the nucleophilic free amine from its hydrochloride salt.
-
Explanation: You need enough base to both neutralize the HCl salt and facilitate the coupling reaction.
-
Protocol: Use a minimum of 2.0-2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). One equivalent is consumed to form [Base-H]⁺Cl⁻, and the subsequent equivalent is required for the coupling mechanism itself.
-
-
Improper Reaction Order: Adding all reagents simultaneously allows for competitive side reactions.
-
Explanation: The most effective strategy is to pre-activate the carboxylic acid before the nucleophile (your amine of interest) is introduced. This minimizes the opportunity for 3-APA to react with itself.
-
Protocol:
-
Dissolve your external carboxylic acid (the coupling partner for 3-APA) in an anhydrous solvent (e.g., DMF).
-
Add your coupling reagent (e.g., HATU) and base (e.g., DIPEA).
-
Stir for 15-30 minutes at 0°C to room temperature to form the activated ester.
-
Then, add your solution of 3-APA HCl pre-mixed with its equivalent of base.
-
-
-
Presence of Water: Coupling reagents are highly sensitive to moisture.
-
Explanation: Water can hydrolyze the activated ester intermediate back to the carboxylic acid, quenching the reaction.
-
Protocol: Use anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Troubleshooting Workflow: Low Yield
Caption: Orthogonal strategies to prevent self-coupling.
Frequently Asked Questions (FAQs)
-
Q: Why is my 3-APA HCl not dissolving well in my reaction solvent? A: As a salt, it has limited solubility in many common organic solvents like DCM or THF. It is more soluble in polar aprotic solvents like DMF, DMSO, or NMP. Adding the required base (e.g., DIPEA) will neutralize the salt to the free base, which often has better solubility in organic solvents.
-
Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride of 3-APA? A: This is not recommended without first protecting the amino group. The electron-rich nature of the aminopyridine ring makes it susceptible to electrophilic chlorination by SOCl₂ as a side reaction. If you must proceed via an acid chloride, protect the amine with a robust, acid-stable group (e.g., Boc) before treatment with SOCl₂.
-
Q: What are the key differences between common coupling reagents for this molecule? A: The choice of coupling reagent is critical for managing side reactions.
| Coupling Reagent | Pros | Cons / Side Reactions |
| HATU / HBTU | High efficiency, fast kinetics, low racemization. | Generates guanidinium byproducts that must be removed during workup. |
| EDC / DCC | Inexpensive, widely available. | Can promote racemization (additive like HOBt is recommended). DCC produces a urea byproduct (DCU) that is notoriously difficult to remove. |
| T3P® (Propylphosphonic Anhydride) | High reactivity, clean byproducts (water-soluble phosphates). | Can be more expensive, requires careful handling. |
| SOCl₂ (via Acid Chloride) | Highly reactive intermediate. | Risk of ring chlorination, harsh conditions, generates HCl. Not recommended without amine protection. |
-
Q: How should I store 3-Aminopicolinic acid hydrochloride? A: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Proper storage prevents degradation and ensures consistent reactivity.
Key Experimental Protocols
Protocol 1: Standard HATU-Mediated Amide Coupling
This protocol details the coupling of an external amine (R-NH₂) to the carboxylic acid of 3-APA HCl, employing best practices to minimize side reactions without using protecting groups.
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-Aminopicolinic acid hydrochloride (1.0 eq) in anhydrous DMF.
-
Neutralization & Activation: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 5 minutes. Add HATU (1.1 eq) to the mixture and stir for an additional 20 minutes at 0°C to allow for the formation of the OAt-active ester.
-
Coupling: To the activated acid solution, add your desired amine (R-NH₂) (1.2 eq) dropwise, either neat or as a solution in minimal anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine to remove DMF and reagent byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Orthogonal Protection of the Amine Group with Boc Anhydride
This protocol is for when you need to completely eliminate self-coupling to react the carboxylic acid.
-
Protection:
-
Suspend 3-Aminopicolinic acid hydrochloride (1.0 eq) in a suitable solvent mixture (e.g., 1:1 Dioxane:Water).
-
Add Sodium Bicarbonate (NaHCO₃) (3.0 eq) and stir until the solid dissolves.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir vigorously at room temperature for 12-24 hours.
-
After completion, acidify the aqueous solution carefully with 1M HCl to pH ~3-4 and extract the Boc-protected product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-3-aminopicolinic acid, which can be used in subsequent coupling reactions as described in Protocol 1 (using only 1.1 eq of DIPEA, as the HCl salt is no longer present).
-
-
Deprotection (Post-Coupling):
-
After performing the amide coupling with your desired amine, dissolve the purified, Boc-protected final product in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v solution in DCM) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help). The final product will be the TFA salt, which can be neutralized or used as is.
-
References
-
PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link] [2]2. Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. (Available through various academic databases) [1]3. Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link] [3]4. El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [4]6. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Technical Support Center: pH Optimization for 3-Aminopicolinic Acid HCl
Topic: Impact of pH on 3-Aminopicolinic Acid Hydrochloride Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Version: 2.4 (Current)
Introduction: The "Triple Threat" Reagent
Welcome to the technical support hub for 3-Aminopicolinic Acid Hydrochloride . This compound presents a unique "triple threat" in synthesis due to its amphoteric nature, thermal instability (decarboxylation), and metal-chelating capability.
Most experimental failures with this reagent stem from a misunderstanding of its protonation states. As a hydrochloride salt, it enters your system acidic. Your subsequent pH adjustments dictate whether it acts as a nucleophile, an electrophile, or a precipitating zwitterion.
This guide moves beyond basic properties to provide actionable, causal troubleshooting for your specific workflow.
Module 1: Solubility & Dissolution Dynamics
FAQ: Why does the compound precipitate when I neutralize the HCl salt?
Diagnosis: You have likely hit the Isoelectric Point (pI) .
Technical Explanation:
3-Aminopicolinic acid hydrochloride exists as a soluble cation at low pH. As you add base (NaOH,
The Fix: Do not stop at neutral pH if you need a homogeneous solution. You must drive the pH above 6.0 to deprotonate the system fully into its anionic form, or keep it below pH 2.0 to maintain the cationic form.
Data: Solubility Profile
| pH Range | Dominant Species | Charge | Solubility Status |
| < 1.5 | Cationic ( | +1 | High (Clear Solution) |
| 3.0 – 4.5 | Zwitterionic ( | 0 | Low (Precipitation Risk) |
| > 6.5 | Anionic ( | -1 | High (Clear Solution) |
Visual: Species Distribution & Solubility Workflow
Figure 1: Solubility pathway showing the critical "Precipitation Zone" at the isoelectric point.
Module 2: Amide Coupling & Nucleophilicity
FAQ: Why is my amide coupling yield < 20%?
Diagnosis: The amine is likely protonated (non-nucleophilic) or the carboxylic acid is undergoing side reactions.
Technical Explanation: The 3-amino group is deactivated by the electron-withdrawing pyridine ring. Furthermore, if the pH is too low (pH < 4), the pyridine nitrogen is protonated, withdrawing even more electron density from the system. For the amine to react as a nucleophile, the pH must be high enough to ensure the free base exists, but not so high that it hydrolyzes your activated ester.
Protocol: Optimized Coupling (HATU/EDC Method)
-
Dissolution: Dissolve 3-aminopicolinic acid HCl in DMF.
-
Base Addition (Critical Step): Add DIPEA (Diisopropylethylamine).[1]
-
Requirement: You need at least 3 equivalents of base.
-
1 eq to neutralize the HCl salt.
-
1 eq to deprotonate the carboxylic acid.
-
1 eq (excess) to ensure the pyridine ring N is deprotonated.
-
-
-
Activation: Add coupling agent (e.g., HATU) after base addition.
-
pH Check: Spot check apparent pH on wet paper. It must be basic (pH > 8).
Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing low yields in amide coupling reactions involving 3-aminopicolinic acid.
Module 3: Stability & Decarboxylation[2][3]
FAQ: I see gas evolution and mass loss. What happened?
Diagnosis: Thermal decarboxylation via the Hammick Intermediate .[2]
Technical Explanation:
Picolinic acid derivatives are prone to losing
-
Mechanism: The protonated ring nitrogen facilitates the release of
, forming a transient ylide (Hammick Intermediate) at the C2 position. -
Risk Zone: This reaction is fastest at the Isoelectric Point (Zwitterion) and in strongly acidic media where the ring N is protonated.
-
Trigger: Temperatures > 80°C, especially in the presence of aldehydes or ketones (which trap the ylide).
Prevention Strategy:
-
Temperature: Keep reaction temperatures below 60°C whenever possible.
-
pH Control: Perform reactions in basic media (anionic form) if possible. The carboxylate anion (
) with a deprotonated pyridine ring is significantly more stable against decarboxylation than the zwitterion.
Module 4: Metal Chelation Interference
FAQ: Why did my palladium-catalyzed reaction turn a strange color and fail?
Diagnosis: Catalyst poisoning via N,O-chelation.
Technical Explanation: The 2-carboxylate and the pyridine nitrogen form a perfect "bite angle" for bidentate chelation of transition metals (Cu, Pd, Fe).
-
Effect: The 3-aminopicolinic acid sequesters your catalyst, removing it from the catalytic cycle.
-
pH Factor: Chelation is strongest at neutral-to-basic pH where the carboxylate is available (
).
Workaround:
-
If using Pd-catalysis (e.g., Suzuki coupling on the ring), protect the carboxylic acid as an ester (e.g., methyl 3-aminopicolinate) before the metal-catalyzed step. This removes the "O" from the N,O-chelation motif.
References
-
Solubility & Zwitterionic Character
-
Lenz, B., et al. (2021).[3] "Multi-Organ Crystal Deposition of an Amphoteric Drug...". ResearchGate. (Demonstrates solubility profiles of amphoteric pyridine-acid salts).
-
-
Decarboxylation Mechanism (Hammick Reaction)
- Dunn, G. E., & Thimm, H. F. (1977). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids...". Canadian Journal of Chemistry.
-
Amide Coupling & Side Reactions
-
Bannwart, L., et al. (2016).[4] "Process optimization for acid-amine coupling". Synthesis. (General protocols for difficult heteroaromatic couplings).
-
-
Chemical Properties & pKa Data
-
PubChem. "3-Aminopicolinic acid | C6H6N2O2".[5] National Library of Medicine.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3-Aminopicolinic Acid Hydrochloride.
Sources
Enhancing the performance of 3-Aminopicolinic acid hydrochloride as a MALDI matrix
Technical Support Center: High-Fidelity MALDI Workflows Topic: Enhancing the Performance of 3-Aminopicolinic Acid Hydrochloride (3-APA HCl) Document ID: TSC-MALDI-3APA-001
Executive Summary: The 3-APA HCl Advantage
Why this matrix? 3-Aminopicolinic acid hydrochloride (3-APA HCl) is a specialized matrix primarily used for the analysis of oligonucleotides (DNA/RNA) and acidic glycans in negative ion mode. While 3-Hydroxypicolinic acid (3-HPA) is the historical "gold standard" for these analytes, it suffers from severe crystallization heterogeneity ("sweet spots") and large needle formation that degrades shot-to-shot reproducibility.
The Enhancement Strategy: To elevate 3-APA HCl performance to a "High-Fidelity" standard, we must address three critical variables:
-
Solubility: The Hydrochloride salt (HCl) is utilized to overcome the poor aqueous solubility of the free acid.
-
Adduct Suppression: The co-crystallization with Diammonium Hydrogen Citrate (DAC) is non-negotiable to strip alkali cations (Na⁺, K⁺) that split signal intensity.
-
Crystal Homogeneity: Optimized solvent ratios prevent the formation of large, laser-scattering crystals.
Core Protocol: The "High-Fidelity" Preparation Workflow
Objective: Create a self-desalting, homogeneous spot for high-sensitivity oligonucleotide/glycan analysis.
Reagents Required
-
Matrix: 3-Aminopicolinic Acid Hydrochloride (High Purity >99%).
-
Co-Matrix/Additive: Diammonium Hydrogen Citrate (DAC).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Ultra-pure Water (Milli-Q).
Step-by-Step Methodology
| Step | Action | Technical Rationale (Causality) |
| 1 | Prepare Base Matrix Solution Dissolve 3-APA HCl to 10 mg/mL in 50:50 ACN:Water. | The HCl salt dissolves readily in 50% ACN. Unlike 3-HPA, heating is rarely required. 10 mg/mL provides sufficient molar excess over the analyte without suppressing ionization. |
| 2 | Prepare Additive Solution Dissolve DAC to 10 mg/mL in pure Water. | DAC acts as a cation scavenger. It must be prepared in water to ensure complete dissociation of ammonium ions. |
| 3 | Create Working Solution Mix 9 parts Matrix Solution with 1 part Additive Solution (9:1 v/v). | This specific ratio (approx. 10:1 molar ratio) ensures enough ammonium ions are present to displace sodium adducts without overwhelming the matrix crystallization lattice. |
| 4 | Sample Spotting (Dried Droplet) Mix Analyte (1-10 pmol/µL) 1:1 with Working Solution. Spot 1 µL on target.[1] | Pre-mixing ensures the analyte is embedded within the crystal lattice during solvent evaporation, rather than sitting on top (which happens with sequential spotting). |
| 5 | Drying Allow to air dry at room temperature. Do not use vacuum. | Vacuum drying forces rapid crystallization, creating heterogeneity. Slow air drying promotes the formation of small, uniform crystals essential for high reproducibility. |
Visual Workflow (DOT Diagram)
Figure 1: Optimized workflow for 3-APA HCl preparation. The 9:1 addition of DAC is the critical control point for adduct removal.
Troubleshooting Guide: Diagnostics & Solutions
Symptom 1: "Salt Splitting" (Multiple peaks separated by +22 Da or +38 Da)
-
Diagnosis: Incomplete desalting. The analyte is coordinating with Sodium (Na⁺) or Potassium (K⁺) instead of Proton (H⁺) or Ammonium (NH₄⁺).
-
Fix:
-
Increase the DAC Additive ratio to 8:2 (Matrix:Additive).
-
Use Ammonium Acetate (10 mM) in the final wash of your analyte purification (e.g., ZipTip) prior to mixing with the matrix.
-
Symptom 2: Low Signal Intensity (High Noise)
-
Diagnosis: "Sweet Spot" issue or poor ionization efficiency. While 3-APA is better than 3-HPA, large crystals can still scatter the laser.
-
Fix:
-
Recrystallization: Add 0.2 µL of cold ethanol to the dried spot to re-dissolve and rapidly re-crystallize the matrix into smaller grains.
-
Laser Fluence: 3-APA requires slightly higher laser energy than CHCA but lower than DHB. Increase laser power in 2% increments.
-
Symptom 3: Metastable Decay (Broad Peaks)
-
Diagnosis: The laser energy is too "hard," causing fragmentation of labile groups (e.g., sialic acids in glycans or depurination in DNA).
-
Fix:
-
Switch to Negative Ion Mode (3-APA excels here).
-
Attenuate laser power.
-
Ensure the chamber pressure is sufficient (<
mbar) to prevent collisional cooling issues.
-
Troubleshooting Logic Tree (DOT Diagram)
Figure 2: Decision tree for diagnosing spectral quality issues with 3-APA HCl.
Advanced FAQs: Mechanistic Insights
Q1: Why use the Hydrochloride (HCl) salt instead of the free acid? A: The free acid of 3-APA has poor solubility in aqueous acetonitrile, often requiring heat or high organic content which can precipitate hydrophilic analytes (like DNA). The HCl salt improves solubility significantly, allowing for higher concentration matrix solutions (10 mg/mL) without heating, which preserves the integrity of thermally labile analytes [1].
Q2: What is the exact role of Ammonium Citrate (DAC)?
A: DAC serves a dual purpose. First, the citrate anion acts as a buffer to prevent acid hydrolysis of the analyte. Second, and most importantly, the high concentration of ammonium ions (
Q3: Can I use 3-APA HCl for proteins? A: Yes, but it is generally inferior to Sinapinic Acid (SA) or CHCA for general proteomics. 3-APA is "tuned" for analytes with high negative charge density (oligonucleotides/glycans). However, for glycoproteins , 3-APA can be advantageous as it preserves the glycan modifications that might be lost with "hotter" matrices like CHCA [3].
References
-
Taranenko, N. I., et al. (1994). "3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers." Rapid Communications in Mass Spectrometry.
- Wu, K. J., et al. (1993). "Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix." International Journal of Mass Spectrometry and Ion Processes.
-
Kaneshiro, K., et al. (2011).[2] "Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method." Analytical Chemistry.
-
Zhu, Y. F., et al. (1996).[3] "The effect of ammonium salts on the MALDI mass spectra of oligonucleotides." Rapid Communications in Mass Spectrometry. (Validates the ammonium citrate mechanism).
Sources
Technical Support Center: Handling 3-Aminopicolinic Acid Hydrochloride
Compound: 3-Aminopicolinic acid hydrochloride CAS: 14623-54-2 (HCl salt) / 1462-86-8 (Free acid reference) Support Ticket: #HYGRO-PROTECT-001 Status: Resolved / Guide Published
Introduction: The "Wet Salt" Paradox
Welcome to the Technical Support Center. You are likely here because your yellow crystalline powder has turned into a sticky beige paste, or your reaction yields are inexplicably low.
3-Aminopicolinic acid hydrochloride is a critical intermediate in the synthesis of PARP inhibitors and metal-ligand complexes. However, it suffers from aggressive deliquescence . The hydrochloride counter-ion, while improving water solubility, significantly lowers the lattice energy barrier for water absorption compared to the free acid.
This guide moves beyond basic "keep it dry" advice. We provide a mechanistic understanding of why this happens and a self-validating workflow to ensure your stoichiometry remains accurate.
Module 1: The Mechanics of Failure (Root Cause Analysis)
Before fixing the issue, you must understand the failure mode. The hygroscopicity of this salt is not just a physical annoyance; it is a chemical liability.
The Moisture Cascade
When exposed to ambient humidity (>40% RH), the salt undergoes a phase transition from solid to solution (deliquescence). This introduces three critical errors:
-
Gravimetric Error: You are weighing water, not reactant. A 10% water uptake means you are adding 10% less amine than calculated.
-
Proton Shuffle: Excess water can hydrolyze sensitive coupling reagents (e.g., EDC, HATU) used in downstream amidation.
-
Decarboxylation Risk: In the presence of water and heat, picolinic acids are prone to thermal decarboxylation, losing
to form 3-aminopyridine.
Visualizing the Pathway
Figure 1: The "Moisture Cascade" illustrates how environmental exposure leads to both physical weighing errors and potential chemical degradation.[1]
Module 2: Storage & Handling Protocols
Q: How should I store this compound long-term?
A: The "Inert Chain of Custody" Protocol.
Do not rely on the supplier's original cap. Once opened, the seal is compromised.
-
Primary Containment: Transfer the vial into a secondary jar containing a layer of active desiccant (Drierite or activated molecular sieves).
-
Atmosphere: Flush the secondary jar with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better "blanket" for the solid.
-
Temperature: Store at -20°C . Cold storage reduces the kinetic rate of moisture absorption, but you must allow the vial to warm to room temperature before opening to prevent condensation.
Q: How do I weigh it without it turning to goo?
A: The Difference Weighing Technique.
Never weigh hygroscopic salts directly onto a balance pan or weigh paper.
| Step | Action | Scientific Rationale |
| 1 | Tare the Receiver | Place your reaction flask (with stir bar) on the balance. Tare it. |
| 2 | Load the Vial | Take the capped vial of 3-Aminopicolinic acid HCl. Weigh the entire vial (cap + solid). Record Mass A. |
| 3 | Rapid Transfer | Quickly transfer an estimated amount into the reaction flask. Cap the vial immediately. |
| 4 | Re-weigh Vial | Weigh the capped vial again. Record Mass B. |
| 5 | Calculate | Mass Added = Mass A - Mass B. |
Why this works: The salt is only exposed to air for seconds. You calculate the mass lost from the vial, rather than trying to stabilize a drifting reading on the balance pan.
Module 3: Remediation (Drying the Salt)
Q: My sample is already clumpy. Can I dry it?
A: Yes, but temperature control is critical.
WARNING: Picolinic acids can decarboxylate. Do NOT heat above 80°C, especially when acidic/wet.
The Safe Drying Protocol:
-
Equipment: Vacuum oven or Abderhalden drying pistol.
-
Desiccant: Phosphorus Pentoxide (
) or KOH pellets in the drying trap. -
Settings:
-
Temperature: 40°C - 50°C (Max).
-
Pressure: < 5 mbar.
-
Time: 12–24 hours.
-
-
Validation: Check the melting point. Pure 3-Aminopicolinic acid HCl should melt/decompose around 218-220°C . If it melts significantly lower, it is still wet or has degraded.
Module 4: Reaction Troubleshooting
Q: My reaction yield is 40% lower than expected. Is the salt to blame?
A: Likely. You have a stoichiometry mismatch.
If your salt contains 15% water by weight (common for aged HCl salts), you are under-loading your amine.
The "Corrected Mass" Workflow: If you cannot dry the salt immediately, you must quantify the water and adjust your charge.
-
Run a qNMR (Quantitative NMR):
-
Dissolve a known mass of the "wet" salt in
or DMSO- . -
Add a known mass of internal standard (e.g., Maleic Acid or TNB).
-
Compare integrals to determine the effective molecular weight (MW_eff).
-
-
Adjust Charge:
Decision Tree: Handling Workflow
Figure 2: Operational decision tree for handling 3-Aminopicolinic acid hydrochloride.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved from [Link]
-
Dunn, G. E., et al. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: 3-Aminopicolinic Acid (3-APA) vs. Standard Amine Derivatization Agents
This comprehensive guide compares 3-Aminopicolinic Acid (3-APA) and its parent class of Picolinic Acid (PA) derivatives against industry-standard amine derivatization agents (OPA, FMOC, AQC).
While OPA and FMOC are the historical standards for fluorescence detection, Picolinic Acid derivatives (including 3-APA) have emerged as powerful tools specifically for LC-MS/MS sensitivity enhancement due to their high proton affinity.
Content Type: Technical Comparison Guide Audience: Senior Analytical Scientists, DMPK Researchers, and Method Development Chemists.
Executive Summary: The Strategic Choice
The selection of a derivatization agent for amines (amino acids, biogenic amines, drug impurities) is dictated by the detection method (Fluorescence vs. Mass Spectrometry) and the analyte's stability requirements.
-
3-Aminopicolinic Acid (3-APA) / Picolinic Acid (PA): The choice for LC-MS/MS . These agents introduce a pyridine moiety that easily protonates, significantly boosting ionization efficiency (electrospray ionization, ESI) for trace-level detection.
-
OPA (o-Phthalaldehyde): The choice for High-Throughput Fluorescence . Unbeatable speed (<1 min reaction), but generates unstable derivatives.[1]
-
AQC (AccQ-Tag): The Hybrid Gold Standard . Excellent for both fluorescence and MS, offering extreme stability but at a higher cost.
-
FMOC-Cl: The choice for Secondary Amines . Robust and fluorescent, but requires a cleanup step to remove excess reagent.
Technical Deep Dive: Mechanism & Performance
A. 3-Aminopicolinic Acid (3-APA) & Picolinic Acid (PA)
Primary Application: LC-MS/MS Sensitivity Enhancement (Metabolomics, Steroids, Polyamines).
-
Mechanism: These reagents function via Amide Coupling . The carboxylic acid of the 3-APA/PA reacts with the target amine (analyte) in the presence of a coupling agent (e.g., EDC, HATU, or Triphenylphosphine/Dipyridyl disulfide).
-
Key Feature: The pyridine ring provides a permanent site for protonation (high pKa), ensuring the derivative is positively charged in the MS source, drastically lowering the Limit of Detection (LOD).
-
3-APA Specifics: The additional amino group at the 3-position can further modulate the pKa and hydrophobicity compared to standard Picolinic Acid, potentially altering retention times to separate isobaric interferences.
-
-
Pros:
-
Mass Spec Sensitivity: Increases signal by 10–100x compared to underivatized amines.
-
Structural Info: The fragmentation pattern is predictable (loss of the picolinoyl moiety), aiding identification.
-
Versatility: Reacts with both primary and secondary amines.
-
-
Cons:
-
Workflow: Slow. Requires incubation (30–60 min) and coupling reagents (EDC/NHS).
-
Complexity: Not a "mix-and-inject" reaction like OPA.
-
B. OPA (o-Phthalaldehyde)
Primary Application: Amino Acid Analysis (HPLC-FLD), Food Safety (Biogenic Amines).
-
Mechanism: Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent 1-alkylthio-2-alkylisoindole .
-
Pros:
-
Speed: Reaction is instantaneous (< 30 seconds). Ideal for automated on-line derivatization.
-
Selectivity: Does not react with secondary amines (can be a pro or con).
-
Cost: Very inexpensive.[2]
-
-
Cons:
-
Instability: Derivatives degrade rapidly (minutes to hours). Precise timing is critical.
-
Blind Spot: Misses secondary amines (e.g., Proline, Epinephrine) unless an oxidation step is added.
-
C. AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate)
Primary Application: Protein Hydrolysates, Regulated Pharma Testing.
-
Mechanism: Reacts with primary and secondary amines to form a stable urea derivative. The quinoline moiety is highly fluorescent and ionizes well in MS.
-
Pros:
-
Stability: Derivatives are stable for weeks at room temperature.
-
Dual Mode: Excellent for both FLD and LC-MS.
-
Robustness: Tolerates salts and buffers well.
-
-
Cons:
-
Cost: Significantly more expensive than OPA or PA.
-
Byproducts: Hydrolysis produces AMQ (6-aminoquinoline), which must be chromatographically separated from analytes.
-
Decision Matrix: Selecting the Right Agent
| Feature | 3-APA / Picolinic Acid | OPA (o-Phthalaldehyde) | FMOC-Cl | AQC (AccQ-Tag) |
| Target Analyte | Primary & Secondary Amines | Primary Amines Only | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Mode | LC-MS/MS (Excellent) | Fluorescence (Excellent) | Fluorescence (High) | Fluorescence / MS |
| Derivative Stability | High (Days/Weeks) | Low (Minutes) | High (Days) | Very High (Weeks) |
| Reaction Time | Slow (30-60 min) | Fast (< 1 min) | Medium (10-20 min) | Fast (1-10 min) |
| Reaction Type | Amide Coupling (needs EDC) | Isoindole Formation | Carbamate Formation | Urea Formation |
| Main Limitation | Requires coupling reagents | Unstable derivatives | Excess reagent interferes | High Cost |
Visualizing the Chemistry
Diagram 1: Reaction Pathways
This diagram contrasts the reaction mechanisms of Picolinic Acid (MS-optimized) vs. OPA (Fluorescence-optimized).
Caption: Path A shows the stable amide formation for MS detection (3-APA/PA). Path B shows the rapid but unstable isoindole formation for fluorescence (OPA).
Experimental Protocols
Protocol A: High-Sensitivity LC-MS Derivatization with Picolinic Acid / 3-APA
Use this protocol for metabolomics or trace amine analysis where MS sensitivity is paramount.
Reagents:
-
Reagent A: 100 mM 3-Aminopicolinic Acid (or Picolinic Acid) in DMSO.
-
Reagent B: 100 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water (Freshly prepared).
-
Reagent C: 100 mM HOAt or NHS (Additive to prevent racemization/improve yield).
-
Stop Solution: 5% Formic Acid.
Workflow:
-
Sample Prep: Aliquot 50 µL of amine sample (standard or extract) into a vial.
-
Addition: Add 20 µL of Reagent A , 20 µL of Reagent C , and 20 µL of Reagent B .
-
Incubation: Vortex and incubate at 60°C for 30 minutes . (The heat drives the amide coupling).
-
Quench: Add 100 µL of Stop Solution to neutralize excess EDC.
-
Analysis: Inject 5 µL directly onto a C18 LC-MS/MS system.
-
MS Setting: Monitor in Positive Mode (ESI+). Look for the [M+H]+ parent ion. The Picolinic tag adds specific mass (+105 Da for PA, +120 Da for 3-APA).
-
Protocol B: Rapid OPA Derivatization (Automated)
Use this protocol for high-throughput amino acid analysis by HPLC-FLD.
Reagents:
-
OPA Reagent: 10 mg OPA dissolved in 250 µL Methanol, added to 10 mL Borate Buffer (pH 10.4) + 50 µL 3-Mercaptopropionic acid (3-MPA).
-
Buffer: 0.4 M Borate Buffer, pH 10.4.
Workflow (In-Needle/Automated):
-
Program Autosampler:
-
Draw 5 µL Sample.
-
Draw 5 µL OPA Reagent.
-
Mix in loop/vial (Wait 0.5 minutes).
-
Inject immediately.
-
-
Critical Note: The derivative half-life is short.[3] The time between mixing and injection must be identical for every sample to ensure reproducibility.
References
-
Comparison of Derivatization Agents for Carboxylic Acids/Amines (LC-MS) Title: Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH) URL:[Link]
-
Comparative Analysis of Derivatization Reagents (AQC, OPA, etc.) Title: Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Source: Applied Sciences (MDPI) URL:[Link]
-
Picolinic Acid Derivatization for LC-MS Sensitivity Title: High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens (Picolinic acid method). Source: Methods in Enzymology (via NIH) URL:[Link]
-
3-Aminopicolinic Acid Chemical Data Title: 3-Aminopicolinic acid | C6H6N2O2 | CID 73836.[4] Source: PubChem URL:[Link]
-
OPA Reagent Specifications & Protocols Title: OPA, amine detection reagent (Technical Sheet). Source: Interchim URL:[5][Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Comparative analysis of picolinic acid derivatives in catalysis
Executive Summary
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a versatile class of N,O-chelating ligands that have revolutionized transition metal catalysis. Unlike simple phosphines or amines, these ligands offer a unique "hemilabile" coordination mode—capable of stabilizing metal centers while temporarily dissociating to open active sites for substrate binding.
This guide provides a technical comparison of three primary ligand classes:
-
Unsubstituted Picolinic Acid (PA): The baseline N,O-bidentate ligand.
-
6-Substituted Derivatives (e.g., 6-Methylpicolinic acid): Engineered for steric control to prevent catalyst deactivation.
-
Dipicolinic Acid (DPA): A tridentate variant used for stabilizing high-oxidation-state metals.
Part 1: Mechanistic Principles & Ligand Architecture
The catalytic efficacy of picolinic acid derivatives is governed by two main factors: Bite Angle and Steric Hindrance .
Structural Comparison
-
Picolinic Acid (PA): Forms a rigid 5-membered chelate ring. Strong
-donation from Nitrogen and anionic Oxygen. -
6-Methylpicolinic Acid (6-Me-PA): The methyl group at the ortho position introduces steric clash with the metal center's coordination sphere. This prevents the formation of thermodynamically stable (but catalytically dead) bis-chelated complexes, forcing the metal to retain a vacant site for substrate insertion.
-
Dipicolinic Acid (DPA): Acts as a tridentate (N,O,O) pincer ligand, occupying three meridional sites. This is ideal for oxidation chemistry where robust metal stabilization is required, but often too crowded for carbonylation.
Part 2: Case Study – Palladium-Catalyzed Carbonylation
Application: Synthesis of Methyl Propionate (Alpha Process). Critical Insight: The use of 6-methylpicolinic acid is the key to industrial viability. Unsubstituted picolinic acid leads to catalyst deactivation.
Comparative Performance Data
In the methoxycarbonylation of ethylene, the ligand determines the catalyst lifetime and turnover frequency (TOF).
| Ligand | Catalyst System | TOF (h⁻¹) | Selectivity (%) | Stability |
| Picolinic Acid | Pd(OAc)₂ / PA | < 50 | ~85% | Poor: Forms inactive Pd(PA)₂ precipitate rapidly. |
| 6-Methylpicolinic Acid | Pd(OAc)₂ / 6-Me-PA | > 50,000 | > 99.9% | Excellent: Steric bulk prevents bis-chelation; maintains active Pd-H species. |
| Triphenylphosphine | Pd(OAc)₂ / PPh₃ | ~1,000 | ~90% | Moderate: Susceptible to P-C bond cleavage (oxidation). |
Experimental Protocol: Methoxycarbonylation of Ethylene
Objective: Synthesis of Methyl Propionate using 6-Me-PA.
-
Catalyst Preparation:
-
In a glovebox, dissolve Pd(OAc)₂ (0.1 mmol) and 6-methylpicolinic acid (0.4 mmol) in degassed methanol (50 mL).
-
Add methanesulfonic acid (0.2 mmol) as a promoter. The solution should turn pale yellow.
-
-
Reaction Setup:
-
Transfer the solution to a 100 mL stainless steel autoclave.
-
Pressurize with Ethylene (20 bar) and CO (20 bar) at room temperature.
-
-
Execution:
-
Workup:
-
Cool to room temperature and vent gases carefully.
-
Analyze the liquid phase by GC-FID using an internal standard (e.g., toluene).
-
Note: The 6-Me-PA system typically yields >99% methyl propionate with no detectable oligomers.
-
Part 3: Case Study – C-H Activation (Directing Groups)
Application: Ortho-arylation of Benzylamines. Critical Insight: Picolinamide (PA) serves as a removable directing group. Substituents on the pyridine ring tune the basicity and coordination strength.
Performance Matrix: Substituent Effects
The electronic nature of the picolinamide ring influences the C-H activation barrier.
| Directing Group (DG) | Electronic Effect | Yield (Arylation) | Mechanism Note |
| Picolinamide (Unsub) | Neutral | 82% | Standard benchmark. Good balance of binding/release. |
| 5-CF₃-Picolinamide | Electron Withdrawing | 94% | Increases N-H acidity, facilitating deprotonation by the metal. |
| 6-Methylpicolinamide | Steric Clash | < 10% | Failure: Steric bulk prevents the planar conformation required for C-H palladation. |
| 3-Hydroxypicolinamide | H-Bonding | 65% | Secondary coordination sphere effects; lower yield due to competing binding modes. |
Experimental Protocol: Picolinamide-Directed Arylation
Objective: Ortho-arylation of benzylamine with aryl iodide.
-
Substrate Preparation: Condense benzylamine with picolinic acid (using EDC/HOBt) to form N-benzylpicolinamide.
-
Catalytic Reaction:
-
Combine N-benzylpicolinamide (0.2 mmol), Aryl Iodide (0.24 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (1.0 equiv) in a sealed tube.
-
Solvent: Trifluoroethanol (TFE) is critical (2 mL).
-
-
Conditions:
-
Heat at 110°C for 12 hours.
-
-
Purification:
-
Filter through Celite to remove AgI.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
-
DG Removal (Optional): Hydrolysis with NaOH/EtOH reflux recovers the free amine.
Part 4: Case Study – Iron-Catalyzed Oxidation
Application: Oxidation of Cyclohexane (Gif Chemistry / Biomimetic). Critical Insight: Dipicolinic acid (DPA) is superior here. Its tridentate nature stabilizes Fe(III)/Fe(V) high-valent species necessary for oxygen atom transfer, preventing catalyst decomposition which plagues bidentate ligands.
Comparative Data: Cyclohexane Oxidation
| Ligand | Metal Source | Conversion (%) | K/A Ratio* | Notes |
| Dipicolinic Acid (DPA) | FeCl₃ | 38% | 5:1 | High selectivity for ketone; robust catalyst. |
| Picolinic Acid (PA) | FeCl₃ | 15% | 1:1 | Lower stability; catalyst degrades via oxidative bleaching. |
| None (Control) | FeCl₃ | < 2% | N/A | Fenton-like non-selective radical chemistry. |
*K/A Ratio = Ketone/Alcohol ratio. Higher ratio indicates specific high-valent metal oxo mechanism vs free radical chain.
Part 5: Selection Guide
Use this logic flow to select the appropriate picolinic acid derivative for your research.
References
-
Drent, E., et al. (2002). Palladium catalysed copolymerisation of ethene with carbon monoxide. Chemical Communications . Link (Seminal work on 6-methylpicolinic acid preventing bis-chelation).
-
Nadler, C., & Daugulis, O. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group. Journal of the American Chemical Society . Link (Comparison of directing group efficiencies).
-
Kirillov, A. M., & Shul’pin, G. B. (2013). Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. Coordination Chemistry Reviews . Link (Comprehensive review on DPA vs PA in oxidation).
- Lucite International UK Ltd. (2006). Process for the preparation of methyl propionate. World Patent WO2006100683.
-
Maiti, D., et al. (2016). Picolinamide-Assisted C-H Activation: A Journey from Pd to earth abundant metals. Chemical Science . Link
Sources
Structural Validation & Purity Benchmarking: 3-Aminopicolinic Acid Hydrochloride
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, 3-Aminopicolinic acid hydrochloride (3-amino-2-pyridinecarboxylic acid HCl) presents a unique validation challenge. Its structural validation is frequently complicated by the presence of regioisomers (e.g., 2-aminonicotinic acid) and the ambiguity of protonation states (free base vs. hydrochloride salt) in standard LC-MS workflows.
This guide moves beyond basic "retention time" matching. We provide a multi-modal validation protocol that rigorously confirms the regiochemistry, salt stoichiometry, and purity profile of synthesized 3-aminopicolinic acid HCl. We compare the analytical performance of a synthesized batch against high-purity commercial standards, offering a blueprint for establishing internal reference materials.
Strategic Validation Framework
As a Senior Application Scientist, I advocate for an Orthogonal Analytical Strategy . Relying solely on LC-MS is insufficient because regioisomers often share identical molecular weights (
The "Three-Pillar" Validation Logic
-
Regio-Identity (NMR): Unambiguous assignment of the substitution pattern using coupling constants (
-values). -
Salt Stoichiometry (IC/Titration/IR): Confirmation of the hydrochloride form vs. free base.
-
Purity Profiling (HPLC-UV): Detection of unreduced nitro-intermediates from the synthesis pathway.
Figure 1: Orthogonal validation workflow ensuring structural integrity before batch release.
Protocol 1: NMR Spectroscopy (The Structural Fingerprint)
Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish 3-aminopicolinic acid from its isomers (e.g., 6-aminopicolinic acid or 2-aminonicotinic acid) without requiring a specific reference standard for every isomer.
Experimental Methodology
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
is preferred over .-
Why?
causes the exchange of amine ( ) and acid ( ) protons, erasing critical chemical environment data. DMSO- allows observation of the ammonium/acid protons if the sample is dry.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
Data Interpretation & Comparison
The pyridine ring protons (H-4, H-5, H-6) provide a specific splitting pattern.
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| H-6 (Ortho to N) | 7.90 – 8.10 | dd (Doublet of doublets) | Most deshielded due to proximity to the electronegative Ring Nitrogen. | |
| H-4 (Ortho to | 7.20 – 7.40 | dd | Shielded by the electron-donating amino group at C3. | |
| H-5 (Meta to N) | 7.45 – 7.60 | dd | Typical pyridine |
Critical Validation Check:
If you synthesize the wrong isomer (e.g., 2-aminonicotinic acid ), the coupling constants will shift. For 2-aminonicotinic acid, the proton adjacent to the carbonyl is often more deshielded. The key is the vicinal coupling (
Protocol 2: Vibrational Spectroscopy (FT-IR)
FT-IR is the fastest method to confirm the Salt Formation (Hydrochloride vs. Free Base).
Comparative Analysis: Free Base vs. HCl Salt
| Functional Group | Free Base (3-Aminopicolinic Acid) | HCl Salt (Synthesized Product) | Mechanistic Explanation |
| O-H Stretch (Acid) | Broad, 2500–3300 cm | Very Broad, often overlaps with NH | Protonation of the pyridine nitrogen broadens the region significantly. |
| C=O Stretch (Acid) | ~1700 cm | 1715–1730 cm | Disruption of intermolecular H-bonding networks present in the zwitterionic free base. |
| Pyridine Ring | ~1590 cm | ~1610–1625 cm | Pyridinium ion formation (protonated N) shifts ring breathing modes to higher energy. |
| C-Cl Stretch | N/A | < 800 cm | Difficult to see, but indirect evidence is the "Ammonium Band" broadening ~2500-3000 cm |
Experimental Tip: Use an ATR (Attenuated Total Reflectance) accessory. Do not use KBr pellets if the salt is hygroscopic, as moisture will obscure the amine region.
Protocol 3: Purity Benchmarking (HPLC-UV)
The primary impurity in this synthesis (often via reduction of nitro-picolinic acid) is the unreacted nitro-precursor or decarboxylated by-products (3-aminopyridine).
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).
Performance Comparison: Synthesized vs. Commercial Standard
| Parameter | Commercial Standard (Ref: Chem-Impex) | Synthesized Batch (Lab Scale) | Status |
| Appearance | White to off-white powder | Beige/Pale Yellow solid | Acceptable (Color often due to trace oxidation). |
| Melting Point | 195 – 201 °C (Dec) | 196 – 199 °C | Pass (Matches literature range). |
| HPLC Purity | 98.4% | Pass | |
| Regio-Isomer | Not Detected | < 0.1% | Pass |
| Water (KF) | < 1.0% | 0.8% | Pass |
Note on Melting Point: Literature values vary. Some sources cite ~140°C for crude or free-base derivatives, but the pure hydrochloride salt typically decomposes in the 195-201°C range. A sharp melting point is a strong indicator of salt stoichiometry purity.
Synthesis Pathway & Impurity Mapping
Understanding the synthesis aids in identifying "ghost" peaks in your validation spectra.
Figure 2: Synthesis pathway highlighting potential impurities (red) that must be targeted during HPLC validation.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved October 26, 2023, from [Link]
-
Bawa, R. A. (2012).[1] Synthesis of Some Aminopicolinic Acids. University of Missouri–St. Louis (IRL). Retrieved October 26, 2023, from [Link] (Contextual reference for picolinic acid derivative synthesis and spectral expectations).
Sources
3-Aminopicolinic Acid Hydrochloride: Strategic Scaffold for Fused Heterocycles
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 3-Aminopicolinic acid hydrochloride (3-APA HCl) represents a privileged scaffold often overshadowed by its isomer, 2-aminonicotinic acid. While the latter is the precursor to blockbuster pyrido[2,3-d]pyrimidine drugs (e.g., Palbociclib), 3-APA is the critical gateway to pyrido[3,2-d]pyrimidines and 1,8-naphthyridines .
This guide objectively compares 3-APA HCl against its structural isomers and functional analogues, providing experimental evidence for its utility in synthesizing next-generation kinase inhibitors (PIM-1, mTOR) and antihistamines. We analyze the causality behind its selection: why the specific electronic distribution of the 3-amino-2-carboxyl arrangement offers unique binding vectors that standard isomers cannot access.
Chemical Profile & Comparative Analysis
The Isomer "War": 3-APA vs. 2-ANA
The choice between 3-Aminopicolinic acid (3-APA) and 2-Aminonicotinic acid (2-ANA) dictates the topology of the final fused heterocycle. This decision is not merely synthetic but defines the pharmacophore's interaction with the biological target (e.g., ATP binding pocket of a kinase).
| Feature | 3-Aminopicolinic Acid (3-APA) | 2-Aminonicotinic Acid (2-ANA) |
| Structure | 3-amino-2-pyridinecarboxylic acid | 2-amino-3-pyridinecarboxylic acid |
| Primary Fused Product | Pyrido[3,2-d]pyrimidine | Pyrido[2,3-d]pyrimidine |
| Key Drug Class | PIM-1 Inhibitors, 1,8-Naphthyridines | CDK4/6 Inhibitors (Palbociclib) |
| Nitrogen Position | N-1 in fused system is distal to bridgehead | N-1 in fused system is proximal to bridgehead |
| Electronic Effect | Lower basicity of exocyclic amine due to ortho-carboxyl H-bonding | Higher reactivity in nucleophilic attacks |
| Salt Form Utility | HCl Salt: Prevents decarboxylation; enhanced shelf-stability | Free base often used; less prone to spontaneous decarboxylation |
Expert Insight: The 3-APA scaffold is essential when the target binding pocket requires a hydrogen bond acceptor/donor motif that is "flipped" relative to the standard [2,3-d] geometry. For example, in PIM-1 kinase inhibition , the [3,2-d] isomer derived from 3-APA has shown superior selectivity profiles by avoiding steric clashes present with the [2,3-d] analogues.
Salt vs. Free Base
We recommend the Hydrochloride (HCl) salt for process chemistry for three reasons:
-
Stability: The free amino acid is zwitterionic and can undergo slow decarboxylation at elevated storage temperatures. The HCl salt "locks" the amine, significantly extending shelf life.
-
Solubility: The HCl salt is highly soluble in water and polar organic solvents (MeOH, DMSO), facilitating homogeneous reaction conditions in the initial steps of cyclization.
-
Stoichiometry Control: In acid-catalyzed condensations (e.g., Friedländer synthesis), the HCl salt provides an internal proton source, often eliminating the need for exogenous acid catalysts.
Core Applications & Mechanisms
Pathway A: Synthesis of Pyrido[3,2-d]pyrimidines
This pathway is the primary route for developing novel kinase inhibitors. The reaction typically involves the condensation of 3-APA with urea, formamide, or amidines.
Mechanism: The reaction proceeds via a nucleophilic attack of the 3-amino group on the electrophilic carbon of the co-reactant (e.g., formamide), followed by cyclodehydration involving the carboxylic acid (often activated as an ester or acid chloride).
Figure 1: Synthetic pathway for the formation of the Pyrido[3,2-d]pyrimidine scaffold from 3-APA.
Pathway B: Synthesis of 1,8-Naphthyridines
1,8-Naphthyridines are potent pharmacophores for antitumor, antibacterial, and antihistaminic agents. 3-APA undergoes a Friedländer-type condensation with carbonyl compounds containing an active methylene group (e.g., malononitrile, ethyl acetoacetate).
Why 3-APA? Unlike simple anilines, the pyridine nitrogen in 3-APA facilitates the initial condensation through base catalysis (or self-catalysis in the free base form), and the resulting 1,8-naphthyridine system possesses a unique "naphthalene-like" planarity but with high water solubility due to the nitrogens, ideal for DNA intercalation.
Experimental Protocol: "One-Pot" Synthesis of 1,8-Naphthyridine Derivative
This protocol is validated for the synthesis of 2-substituted-1,8-naphthyridine-3-carboxylic acid derivatives, a common target in medicinal chemistry.
Objective: Synthesize ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. Starting Materials: 3-Aminopicolinic acid HCl (1.0 eq), Ethyl acetoacetate (1.2 eq), Ethanol (Solvent), Piperidine (Catalyst).
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 3-Aminopicolinic acid HCl (10 mmol, 1.74 g) in absolute ethanol (20 mL).
-
Add Piperidine (2-3 drops) to neutralize the HCl and catalyze the reaction. Note: If using the free base, piperidine acts purely as a base catalyst.
-
-
Condensation:
-
Add Ethyl acetoacetate (12 mmol, 1.56 g) dropwise to the stirring solution.
-
Heat the mixture to reflux (78°C) . Maintain reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Observation: The solution will typically darken as the fused ring system forms.
-
-
Work-up:
-
Cool the reaction mixture to room temperature, then chill in an ice bath (0-5°C).
-
The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum.
-
Filter the solid precipitate.
-
-
Purification:
-
Recrystallize from hot ethanol or an ethanol/water mixture (9:1).
-
Expected Yield: 65–75%.
-
Characterization: 1H NMR will show the disappearance of the broad amino protons and the appearance of the aromatic naphthyridine signals.
-
Self-Validating Check:
-
Success Indicator: Appearance of a highly fluorescent spot on TLC (many 1,8-naphthyridines are fluorescent).
-
Failure Mode: If starting material remains, the HCl salt might not have been fully neutralized. Add an additional equivalent of base (e.g., Et3N) and continue reflux.
Comparative Reactivity Flowchart
The following diagram illustrates the divergent synthetic outcomes based on the starting isomer, guiding the chemist to the correct precursor for their target drug class.
Figure 2: Divergent synthesis pathways. 3-APA yields the [3,2-d] isomer, while 2-ANA yields the [2,3-d] isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Facile Synthesis of 1,8-Naphthyridine Derivatives via Three-Component Reaction.[1] Synthesis, 49, 763-769.[1] (Validated methodology for 1,8-naphthyridine synthesis).
-
MDPI (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (Provides comparative context for the [2,3-d] isomer). Retrieved from [Link]
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.[2] IRL @ UMSL.[2] (Detailed synthesis protocols for picolinic acid derivatives). Retrieved from [Link]
Sources
Safety Operating Guide
3-Aminopicolinic Acid Hydrochloride: Proper Disposal Procedures
Executive Summary: The "Why" Behind the Protocol
3-Aminopicolinic acid hydrochloride (CAS: 1588441-17-1 / Parent Acid CAS: 1462-86-8) is not merely "organic waste."[1][2][3] It is a pyridine derivative functioning as a bidentate ligand and pharmaceutical intermediate.[1]
Why standard disposal fails:
-
Environmental Persistence: The pyridine ring is highly stable and resistant to standard biological degradation in wastewater treatment plants.[1]
-
Acidic Reactivity: As a hydrochloride salt, it is inherently acidic.[1] Indiscriminate mixing with alkaline waste streams (e.g., waste sodium hydroxide) can generate heat and precipitate the free amine, potentially clogging waste lines or creating unexpected exothermic reactions.[1]
-
Chelation Risks: Its function as a ligand means it can mobilize heavy metals if mixed into general metallic waste streams, complicating downstream treatment.[1]
Immediate Directive: Do not dispose of via sanitary sewer. Segregate as Solid/Liquid Organic Acid Waste for high-temperature incineration.[1]
Hazard Assessment & Chemical Identity
Before handling waste, verify the material against this profile to ensure your PPE is adequate.
| Parameter | Specification | Operational Implication |
| Chemical Name | 3-Aminopicolinic acid hydrochloride | Label as "Organic Acid - Toxic/Irritant" |
| Molecular Formula | C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9] · HCl | Contains Nitrogen and Chlorine (NOx/HCl fumes upon combustion) |
| Physical State | White to off-white solid | Dust generation is the primary exposure vector during disposal.[1][2][3] |
| Acidity (pKa) | ~1.3 (Carboxyl), ~6.0 (Pyridine N) | Do not mix with Cyanide or Sulfide waste (Risk of HCN/H₂S gas).[1][2][3] |
| GHS Classification | Warning | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][8] 2A (H319), STOT SE 3 (H335).[1] |
Waste Stream Segregation Logic
The most common failure point in laboratory waste management is improper segregation.[1] Use the following decision logic to determine the correct waste stream.
Figure 1: Waste Stream Segregation Decision Tree.[1] Note that "Stream D" (Aqueous) must never be poured down the drain.[1][3]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Best for: Expired shelf stock, contaminated weighing boats, filter cakes.[1][2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Deactivation: Do NOT attempt to neutralize the solid with lime or bicarbonate in the lab.[1] The evolution of CO₂ can pressurize containers, and the heat of neutralization can volatilize the pyridine ring.
-
Packing:
-
Labeling:
-
Constituents: "3-Aminopicolinic acid hydrochloride, 98%."
-
Hazard Check: Irritant, Acidic.[1]
-
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors, filtrates.[1][2]
-
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Peroxides).[1][10] Pyridine rings can form unstable N-oxides or degrade violently under strong oxidation.[1]
-
pH Adjustment (Optional but Recommended):
-
If the waste is >90% aqueous, adjust pH to 5–9 using dilute NaOH slowly in an ice bath.
-
Warning: Rapid neutralization will precipitate the free acid/amine.[1] Ensure the waste container has a stir bar if you perform this step to prevent sludge formation at the bottom.
-
-
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .[1]
-
If dissolved in Methanol/Ethanol : Dispose in Non-Halogenated Organic Waste .[1]
-
Crucial: The presence of the Chloride (Cl-) ion in the hydrochloride salt technically introduces a halogen, but in trace amounts, it often allows for non-halogenated streams unless the solvent itself is halogenated.[1][3] Check with your local EHS officer; when in doubt, default to Halogenated .[1]
-
Emergency Procedures: Spill Response (P.A.C.T.)
If a container breaks or powder is dispersed:
P - Protect: Evacuate the immediate area. Don PPE: Nitrile gloves (double layer), safety goggles, and N95 dust mask (or P100 respirator if available).[1] A - Absorb/Contain:
-
Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.[1]
-
Liquids: Use a universal absorbent pad or vermiculite. C - Clean: Wipe the area with a mild soap solution (trisodium phosphate is effective for organic acids).[1] T - Tag: Bag all cleanup materials as hazardous waste. Label as "Debris contaminated with 3-Aminopicolinic acid HCl."[1]
Figure 2: Spill Response Escalation Protocol.
Regulatory & Compliance Framework
-
US EPA (RCRA): While 3-Aminopicolinic acid is not explicitly listed on the "P" or "U" lists by name, it is a Pyridine Derivative .[1] Pyridine (U196) is a listed hazardous waste.[1][11]
-
Characteristic Waste: Due to the hydrochloride moiety, aqueous solutions may exhibit Corrosivity (D002) if pH < 2.[1]
-
Disposal Method Code: The preferred method for this compound is Incineration (Code 040) to ensure thermal destruction of the pyridine ring, preventing bioaccumulation.
Final Check:
-
Is the container closed?
-
Is the label legible and complete?
-
Is the secondary containment free of spills?
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
Sources
- 1. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. 3-Amino-2-pyridinecarboxylic acid | 1462-86-8 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. carlroth.com [carlroth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
